
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzophenone and 4-nitrobenzoyl chloride.
Acylation: The 2-amino-5-bromobenzophenone undergoes acylation with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization to form the benzodiazepine ring system. This step is typically carried out under acidic conditions using a catalyst such as hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products
Reduction: 7-Amino-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Substitution: Various substituted benzodiazepine derivatives.
Oxidation: Oxidized benzodiazepine derivatives.
科学的研究の応用
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets such as GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
作用機序
The mechanism of action of 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. The molecular targets and pathways involved include the GABA-A receptor subunits and the modulation of chloride ion channels.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its sedative and muscle relaxant effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the bromine and nitro functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These functional groups can also serve as sites for further chemical modifications, potentially leading to the development of new derivatives with enhanced therapeutic effects.
特性
CAS番号 |
65247-16-7 |
|---|---|
分子式 |
C15H10BrN3O3 |
分子量 |
360.16 g/mol |
IUPAC名 |
7-bromo-5-(4-nitrophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrN3O3/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(5-2-9)19(21)22/h1-7H,8H2,(H,18,20) |
InChIキー |
LOMCNWXZYSKSOY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


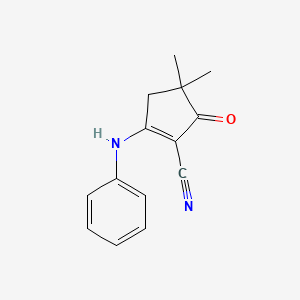

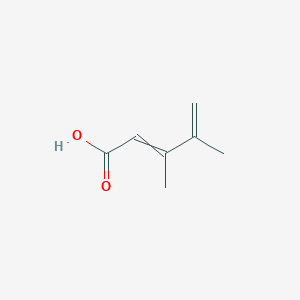
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
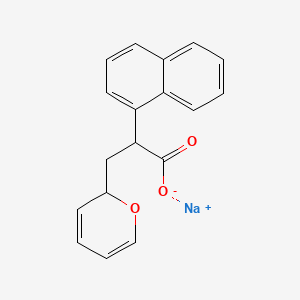
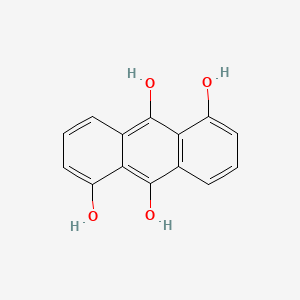
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
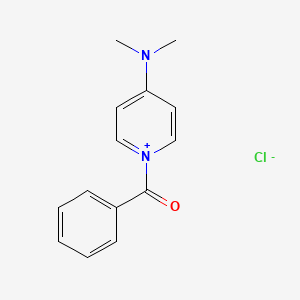
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
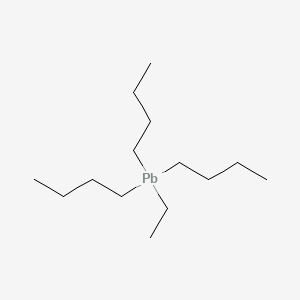
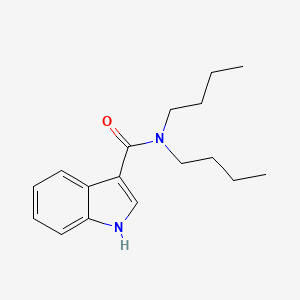
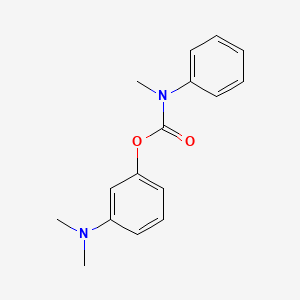
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
